molecular formula C6H14O3 B107335 3,3-Dimethylbutane-1,2,4-triol CAS No. 15833-80-4

3,3-Dimethylbutane-1,2,4-triol

Cat. No. B107335
CAS RN: 15833-80-4
M. Wt: 134.17 g/mol
InChI Key: SJTKQIPAACOOGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that can include Michael addition, cyclization, and oxidation. For instance, the synthesis of 1,3-dimethyl-5-(2-phenyl-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-triones is achieved through such a process, utilizing catalysts like amberlyst-15 and conditions such as refluxing toluene . Although this does not directly describe the synthesis of 3,3-Dimethylbutane-1,2,4-triol, it suggests that similar catalytic and solvent-based methods could potentially be applied to synthesize related compounds.

Molecular Structure Analysis

The molecular structure of organic compounds can be complex, with the possibility of free rotation around certain bonds, as seen in the synthesized pyrimidine derivatives . This characteristic could also be relevant to the structure of 3,3-Dimethylbutane-1,2,4-triol, which may exhibit similar rotational freedom in its molecular structure. Additionally, the unique structures of polyquinane derivatives, as mentioned in the synthesis of tricyclo and tetracyclo derivatives, highlight the intricate nature of carbon-based molecular frameworks .

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular strain. For example, the retro-Claisen reaction observed in certain polyquinane derivatives is a result of the steric accessibility and strain energy of the β-diketone functionality . While 3,3-Dimethylbutane-1,2,4-triol is not specifically mentioned, it can be inferred that its reactivity would be influenced by the steric effects and electronic properties of its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from dienes, such as 2,3-Dimethylbutadiene, are affected by the arrangement of monomeric units and the polymerization conditions . The temperature-dependent content of 1,2- and 1,4-units in the polymer and the resulting properties, such as NMR chemical shifts, provide insight into how the structure of a compound like 3,3-Dimethylbutane-1,2,4-triol could influence its physical and chemical properties. Although the papers do not directly address the properties of 3,3-Dimethylbutane-1,2,4-triol, they suggest that factors like temperature and solvent can significantly impact the properties of similar compounds.

Scientific Research Applications

Dynamics in Plastic Crystalline Phases

3,3-Dimethylbutane-1,2,4-triol, along with its isomers, exhibits complex solid-state polymorphism, including plastic crystalline phases. These phases are studied using fast field cycling 1H NMR relaxometry, providing insights into molecular dynamics like internal motions, molecular reorientations, and self-diffusion in these phases (Carignani et al., 2018).

Catalytic Hydrogenolysis

Research on the hydrogenolysis of related compounds, such as 2,3-dimethylbutane, over various catalysts, including ruthenium and nickel, reveals insights into chemical reactions and catalysts' selectivity. Such studies help understand the underlying mechanisms of carbon-carbon bond rupture in hydrocarbons (Machiels, 1979).

Chemical Synthesis and Rearrangements

In chemical synthesis, 3,3-dimethylbutane-1,2,4-triol derivatives are used as intermediates. For example, iron(II)-mediated rearrangement of 1,2,4-trioxanes into monoesters involves 3,3-dimethylbutane-1,2,4-triol derivatives, suggesting its role in synthetic organic chemistry (Bloodworth & Shah, 1995).

Phase Change Studies

Studies on phase changes in crystalline and glassy-crystalline states of compounds like 2,3-dimethylbutane provide important data on thermodynamic properties and phase transitions. This research is relevant for understanding the physical behavior of similar organic compounds under various temperature conditions (Adachi et al., 1971).

Radiolysis Research

The gamma radiolysis of branched chain hydrocarbons like 2,3-dimethylbutane, which is structurally related to 3,3-dimethylbutane-1,2,4-triol, is studied to understand the fragmentation patterns and radical recombination processes. This research is significant in the field of radiation chemistry (Castello et al., 1974).

Spectroscopic Applications

Spectroscopic techniques, such as FTIR, are used to study the catalytic reactions of similar compounds, offering insights into reaction mechanisms and the nature of reactants and products in catalytic processes (Li et al., 2003).

Kinetics and Decomposition

The kinetics of thermal decomposition of related compounds, like 2,3-epoxy-2,3-dimethylbutane, provide valuable information on reaction mechanisms, rate constants, and product distribution, applicable to understanding the behavior of similar organic compounds under thermal stress (Flowers et al., 1970).

properties

IUPAC Name

3,3-dimethylbutane-1,2,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-6(2,4-8)5(9)3-7/h5,7-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTKQIPAACOOGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00935904
Record name 3,3-Dimethylbutane-1,2,4-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethylbutane-1,2,4-triol

CAS RN

15833-80-4
Record name 3,3-Dimethyl-1,2,4-butanetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15833-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethylbutane-1,2,4-triol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015833804
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Record name 3,3-Dimethylbutane-1,2,4-triol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethylbutane-1,2,4-triol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
I Shiina, J Shibata, R Ibuka, Y Imai… - Bulletin of the Chemical …, 2001 - journal.csj.jp
An effective method for the preparation of 8-membered ring enone, (4S,5R,7R,8R)-4,8-bis(benzyloxy)-7-(t-butyldimethylsiloxy)-5-(4-methoxybenzyloxy)-2,6,6-trimethylcyclooct-2-enone (…
Number of citations: 47 www.journal.csj.jp
LA Robarge - 2001 - search.proquest.com
Part 1. A convergent synthesis of cryptophycins has been developed in which (5S, 6R)-5-hydroxy-6-methyl-8-phenylocta-2 (E), 7 (E)-dienoic acid (A) was coupled with an amino acid …
Number of citations: 4 search.proquest.com
SSY Cho - 2001 - search.proquest.com
The synthesis of the N-and O-protected epi-C 34, epi-C 35-γ-amino acid methyl ester 2.120 was achieved in six steps and in 26.3% overall yield from 3, 4-epoxybutane 2.45. The key …
Number of citations: 2 search.proquest.com
MG Organ, J Wang - The Journal of Organic Chemistry, 2002 - ACS Publications
An effective synthesis of the C1−C10 component of deoxyfusapyrone has been achieved that will allow for the synthesis of both the (R) and (S) form of the C-8 chiral center starting from …
Number of citations: 15 pubs.acs.org
RF Valeev, RF Bikzhanov, MS Miftakhov - Russian Journal of Organic …, 2014 - Springer
A promising potentially biologically active structure have been designed by isosteric rearrangement of the C 15 −C 3 fragment of epothilone D, and building blocks necessary for its …
Number of citations: 6 link.springer.com
FA Akbutina, FS Il'ya, KS Natal'ya… - Mendeleev …, 2003 - pubs.rsc.org
Chiral synthetic block based on (R)-pantolactone Page 1 Mendeleev Communications Electronic Version, Issue 3, 2003 1 Chiral synthetic block based on (R)-pantolactone Fanuza A. …
Number of citations: 6 pubs.rsc.org

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